REACTION_CXSMILES
|
C(O)C.[OH-].[K+].[Cl-].[Na+].[CH2:8]([C:10]([CH3:21])([CH2:19][CH3:20])[C:11](=[O:18])[CH2:12][CH:13](O)[C:14]([OH:16])=[O:15])[CH3:9]>O>[CH2:19]([C:10]([CH3:21])([CH2:8][CH3:9])[C:11](=[O:18])[CH:12]=[CH:13][C:14]([OH:16])=[O:15])[CH3:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
desired acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(CC(C(=O)O)O)=O)(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product of the preparation immediately
|
Type
|
DISSOLUTION
|
Details
|
above was dissolved in 400 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with 1000 ml
|
Type
|
EXTRACTION
|
Details
|
It was then extracted 4 times with 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 20 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(C=CC(=O)O)=O)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |